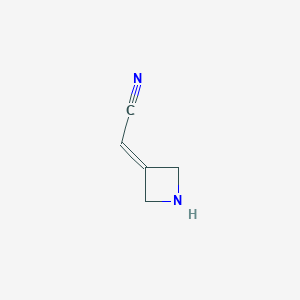

2-(Azetidin-3-ylidene)acetonitrile

Descripción

Significance of Four-Membered Nitrogen Heterocycles as Synthetic Intermediates

Azetidines are considered valuable "bio-isosteres" for other chemical groups, meaning they can replace other functionalities in a molecule while maintaining or improving biological activity. mdpi.com This has led to their incorporation into a wide array of biologically active compounds, including antibiotics and kinase inhibitors. mdpi.comed.ac.uk The presence of an azetidine (B1206935) moiety can significantly impact a molecule's physicochemical properties, such as solubility and metabolic stability, making it a key structural motif in the development of new therapeutics. Consequently, the development of synthetic routes to functionalized azetidines is a major focus of research, providing the building blocks necessary for drug discovery programs. nih.govmdpi.com

Structural Characteristics of the Azetidin-3-ylidene Moiety

The 2-(Azetidin-3-ylidene)acetonitrile molecule is characterized by an exocyclic double bond at the 3-position of the azetidine ring, a feature that defines its reactivity and geometry. This "ylidene" structure creates a planar, electron-deficient alkene, which is conjugated with a nitrile group, further enhancing its electrophilic character.

The synthesis of related α,β-unsaturated esters, such as methyl (N-Boc-azetidin-3-ylidene)acetate, is commonly achieved through the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.comresearchgate.net This reaction is highly reliable for creating the C=C double bond from the corresponding N-Boc-azetidin-3-one. mdpi.comresearchgate.net

Detailed spectroscopic analysis of these systems provides insight into their structure. For instance, in the related methyl (N-Boc-azetidin-3-ylidene)acetate, the IR spectrum shows characteristic absorption bands for the C=O of the ester and the Boc-protecting group. mdpi.com The NMR spectra are particularly informative. In ¹H-NMR, the protons on the azetidine ring adjacent to the nitrogen atom typically appear as broadened signals due to the ring's conformational dynamics. mdpi.com The chemical shifts in ¹⁵N-NMR spectroscopy also provide clear markers for the nitrogen atoms within the azetidine ring. nih.govmdpi.com

Table 1: Spectroscopic Data for a Representative Azetidin-3-ylidene Compound: Methyl (N-Boc-azetidin-3-ylidene)acetate This table presents data for a closely related analogue to illustrate the characteristic spectral features of the azetidin-3-ylidene system.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|

| ¹H | 3.69–4.06 | - | Broadened signals for CH₂ protons on the azetidine ring. mdpi.com |

| ¹³C | 55.7 | - | Azetidine ring skeleton carbons (C-2, C-4). nih.gov |

| ¹³C | 40.7 | - | Azetidine ring skeleton carbon (C-3). nih.gov |

| ¹⁵N | -315.4 | - | Nitrogen of the N-Boc protected azetidine ring. nih.gov |

Data sourced from a study on methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates. nih.gov

The exocyclic double bond makes the azetidin-3-ylidene moiety a prime candidate for conjugate addition reactions, where nucleophiles attack the β-carbon of the α,β-unsaturated system.

Research Trajectories and Scope for this compound Systems

The primary and most well-documented application of this compound derivatives is in the synthesis of pharmaceutical compounds. Specifically, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) is a key intermediate in the industrial production of Baricitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis. pharmaffiliates.comnewdrugapprovals.orgresearchgate.net In this synthesis, the azetidin-3-ylidene core acts as a Michael acceptor for a pyrazole (B372694) nucleophile, a crucial step in constructing the final drug molecule. newdrugapprovals.org

Beyond this specific application, the research trajectory for azetidin-3-ylidene systems is expanding into their use as versatile platforms for creating diverse molecular libraries. The inherent reactivity of the α,β-unsaturated system allows for aza-Michael addition reactions with a wide range of nitrogen-containing heterocycles (NH-heterocycles). mdpi.com This strategy has been successfully employed to synthesize novel heterocyclic amino acid derivatives by reacting compounds like methyl (N-Boc-azetidin-3-ylidene)acetate with various azoles (e.g., pyrazole, imidazole, triazole) and other cyclic amines. mdpi.comresearchgate.net

These addition reactions create more complex, 3,3-disubstituted azetidine scaffolds, which are valuable building blocks in their own right. mdpi.com The resulting products can be further diversified. For example, if the added heterocycle contains a halogen, it can undergo subsequent Suzuki-Miyaura cross-coupling reactions to introduce even greater molecular complexity. mdpi.comktu.edu This modular approach, starting from a common azetidin-3-ylidene precursor, opens avenues for the rapid generation of novel chemical entities for screening in drug discovery and materials science. mdpi.comktu.edu

Table 2: Key Reactions and Applications of Azetidin-3-ylidene Systems

| Reaction Type | Reagents/Conditions | Product Type | Scope/Application |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Azetidin-3-one, Phosphonate reagent (e.g., diethyl cyanomethylphosphonate), Base (e.g., DBU) | This compound or ester | Formation of the core ylidene structure. mdpi.comgoogle.com |

| Aza-Michael Addition | Azetidin-3-ylidene derivative, NH-heterocycle (e.g., pyrazole, indole), Base (e.g., DBU) | 3-Substituted 3-(acetamidonitrile)azetidines | Synthesis of complex heterocyclic amino acid analogues and pharmaceutical intermediates. mdpi.comnewdrugapprovals.org |

| Suzuki-Miyaura Coupling | Halogenated aza-Michael adduct, Boronic acid, Palladium catalyst | Further functionalized azetidine derivatives | Diversification of the molecular scaffold for chemical libraries. mdpi.comktu.edu |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(azetidin-3-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-2-1-5-3-7-4-5/h1,7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMAUILZJRKPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC#N)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Reactivity and Mechanistic Pathways of 2 Azetidin 3 Ylidene Acetonitrile Systems

Electrophilic and Nucleophilic Character of the Nitrile Moiety

The nitrile group in 2-(azetidin-3-ylidene)acetonitrile is part of an α,β-unsaturated system, which significantly influences its electronic properties and reactivity. The conjugation between the carbon-carbon double bond and the carbon-nitrogen triple bond allows for delocalization of π-electrons across the system. fiveable.me

The carbon atom of the nitrile group is strongly electrophilic. libretexts.orgpressbooks.publibretexts.org This is due to the high electronegativity of the nitrogen atom, which polarizes the C≡N triple bond, and is further enhanced by a resonance structure that places a positive charge on the carbon atom. libretexts.orglibretexts.org Consequently, the nitrile carbon is susceptible to attack by nucleophiles. Such reactions typically result in the formation of an sp²-hybridized imine anion, analogous to the formation of an alkoxide from a carbonyl group. pressbooks.pub

In the context of the α,β-unsaturated system, nucleophilic attack can also occur at the β-carbon in a conjugate addition (Michael addition) fashion. fiveable.me The stability of the resulting intermediate often dictates the regioselectivity of the attack. While the nitrile carbon is an electrophilic site, the nitrile's nitrogen atom possesses a lone pair of electrons and can act as a weak nucleophile or base, typically after protonation or coordination to a Lewis acid.

Azetidine (B1206935) Ring-Opening Transformations

The significant ring strain of the azetidine heterocycle is a primary driver for its reactivity. Electrophilic activation of the ring nitrogen, for instance by protonation or alkylation, forms a highly reactive azetidinium ion. This intermediate is readily attacked by nucleophiles, leading to ring cleavage and the formation of functionalized linear amines. researchgate.netnih.gov

The ring-opening of unsymmetrical azetidinium ions, such as that derived from this compound, can proceed via nucleophilic attack at either the C2 or C4 positions. The regioselectivity of this SN2-type reaction is governed by a combination of steric and electronic factors. researchgate.net

Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. However, electronic effects can override steric considerations. Substituents that can stabilize a partial positive charge in the transition state will direct the nucleophile to the adjacent carbon. In the case of an azetidinium ion derived from this compound, the exocyclic ylidene group is expected to exert a significant electronic influence, potentially favoring attack at the C4 position. Studies on various substituted azetidinium ions have shown that the nature of the substituent, the nucleophile, and the reaction conditions all play a crucial role in determining the final product distribution. researchgate.netfrontiersin.orgrsc.org

The reaction of N-activated azetidines with halide nucleophiles provides a direct route to γ-haloamines. For instance, N,N-dialkyl-2-arylazetidinium salts react with sources of fluoride (B91410) or chloride, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield tertiary alkyl halides.

The regioselectivity of this process is highly dependent on the substitution pattern of the azetidine ring. In many systems, the nucleophile preferentially attacks the more substituted carbon atom (the C2 position if it bears an aryl group), as this position can better stabilize the developing positive charge in the SN2 transition state.

| Azetidinium Salt Substrate | Halide Nucleophile | Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| 2-(o-tolyl)-azetidinium salt | Bu₄NF | THF | 60 | 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate derivative | 71 |

| 2-(p-tolyl)-azetidinium salt | Bu₄NF | THF | 60 | 4-(dimethylamino)-2-fluoro-2-(p-tolyl)butanoate derivative | 73 |

| 2-(p-anisyl)-azetidinium salt | Bu₄NF | THF | 60 | 4-(dimethylamino)-2-fluoro-2-(p-anisyl)butanoate derivative | 76 |

| 2-(o-tolyl)-azetidinium salt | Bu₄NCl | THF | 60 | 2-chloro-4-(dimethylamino)-2-(o-tolyl)butanoate derivative | 81 |

This table presents data on the site-selective ring-opening of various 2-arylazetidinium salts with halide nucleophiles. The reaction consistently favors attack at the more substituted C2 position.

Azetidinium ions are also susceptible to ring-opening by oxygen and sulfur nucleophiles. Oxygen nucleophiles such as acetate (B1210297) and alkoxides have been shown to react with enantiopure azetidinium salts, affording functionalized linear amines with high regioselectivity. researchgate.net The attack generally occurs at the less substituted C4 position in the absence of overriding electronic factors. researchgate.net

Sulfur-based nucleophiles are generally more potent than their oxygen counterparts. The reaction of activated azetidines with thiols, for example, can lead to the enantioselective desymmetrization of meso-azetidines when catalyzed by a chiral acid. This highlights the utility of sulfur nucleophiles in creating chiral γ-amino sulfides from achiral azetidine precursors.

The inherent strain of the azetidine ring can lead to chemical instability, particularly under acidic conditions. nih.govacs.org N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition if a suitable internal nucleophile is present in the substituent. nih.govnih.gov

This decomposition pathway is initiated by the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. nih.gov A pendant amide group, for example, can act as the internal nucleophile, attacking one of the ring carbons to form a more stable five- or six-membered ring system. nih.govnih.gov The rate of this decomposition is highly sensitive to pH, with faster degradation observed at lower pH values. nih.gov The basicity (pKₐ) of the azetidine nitrogen is a key factor, as it determines the extent of protonation at a given pH. nih.gov

| Compound | N-Substituent | Azetidine pKₐ (calc.) | T₁/₂ at pH 1.8 (h) |

|---|---|---|---|

| 1 | (3-pyridyl)methyl-dimethylamide | 6.6 | 3.8 |

| 2 | (2-pyridyl)methyl-dimethylamide | 6.1 | > 48 |

| 3 | (4-pyridyl)methyl-dimethylamide | 6.8 | > 48 |

| 5 | (pyrimidin-5-yl)methyl-dimethylamide | 5.3 | 0.5 |

| 7 | (3-pyridyl)methyl-dimethylamide (pyrrolidine analog) | N/A | > 48 |

This table illustrates the stability of various N-substituted aryl-azetidines under acidic conditions (pH 1.8). The half-life (T₁/₂) indicates the rate of decomposition, which is influenced by the substituent's structure and the azetidine nitrogen's pKₐ. nih.gov

Ring expansion reactions provide a powerful method for transforming azetidines into larger, often more synthetically accessible, nitrogen-containing heterocycles like pyrrolidines. semanticscholar.orgacs.org One common strategy involves the formation of an ammonium (B1175870) ylide, which then undergoes a fiveable.meresearchgate.net-Stevens rearrangement. nih.govchemrxiv.org

This process can be initiated by treating an azetidine with a diazo compound in the presence of a copper or rhodium catalyst. The metal carbene formed in situ reacts with the azetidine nitrogen to generate an azetidinium ylide. This reactive intermediate then rearranges, with one of the ring carbons migrating to the exocyclic carbon of the ylide, resulting in a one-carbon ring expansion to a pyrrolidine (B122466). nih.govchemrxiv.org Intramolecular variations of this transformation have also been developed, where the azetidine is tethered to a precursor that generates the reactive species, leading to bicyclic products or expanded ring systems. semanticscholar.orgnih.gov

Nucleophilic Ring-Opening Reactions and Regioselectivity

Cycloaddition Chemistry Involving Azetidine Systems

Cycloaddition reactions offer a powerful strategy for the rapid construction of complex polycyclic systems from relatively simple precursors. The unique electronic and steric properties of this compound and its derivatives make them interesting substrates for such transformations.

[3+2] Dipolar Cycloaddition Reactions of Azetidine-Derived Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides is a highly efficient method for constructing five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govthieme.de Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, including the ring-opening of aziridines or the deprotonation of iminium salts. mdpi.com

An azomethine ylide can be conceptually derived from the this compound framework. The general process would involve the formation of an azetidinium salt followed by deprotonation at a carbon adjacent to the nitrogen atom. This creates a transient 1,3-dipole that can be trapped by a variety of dipolarophiles, such as electron-deficient alkenes or alkynes.

Mechanism of Azomethine Ylide Formation and Cycloaddition:

N-Alkylation: The azetidine nitrogen is first alkylated to form a quaternary azetidinium salt.

Deprotonation: A base removes a proton from one of the α-carbons of the azetidinium ring, generating the azomethine ylide.

[3+2] Cycloaddition: The ylide rapidly reacts with a dipolarophile to form a spirocyclic pyrrolidine fused to the azetidine ring.

This reaction is of significant interest as it allows for the stereospecific creation of multiple chiral centers in a single step. nih.gov The stereochemical outcome can often be controlled through the choice of catalyst or chiral auxiliaries. The development of catalytic, asymmetric [3+2] cycloadditions has greatly expanded the utility of this reaction in diversity-oriented synthesis. nih.govrsc.org

Table 1: Representative [3+2] Dipolar Cycloaddition Reactions of Azetidine-Derived Azomethine Ylides

| Dipolarophile | Product Type | Potential Stereochemistry |

|---|---|---|

| N-Phenylmaleimide | Spiro[azetidine-3,3'-pyrrolidine]-dione | endo or exo adduct |

| Methyl acrylate | Spiro[azetidine-3,3'-pyrrolidine]-carboxylate | Regio- and stereoisomers possible |

| Dimethyl acetylenedicarboxylate | Spiro[azetidine-3,3'-dihydropyrrole]-dicarboxylate | Aromatizable adduct |

| Acrylonitrile | Spiro[azetidine-3,3'-pyrrolidine]-carbonitrile | Regio- and stereoisomers possible |

Aza-Michael Addition Reactions and Stereochemical Control

The exocyclic double bond in this compound is part of an α,β-unsaturated nitrile system, making it an excellent Michael acceptor. The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile, is a powerful tool for C-N bond formation. researchgate.net In the context of this system, the azetidine nitrogen of a second molecule or an external N-nucleophile can add to the β-position of the double bond.

Recent studies have explored the aza-Michael addition of various NH-heterocycles to analogous systems like methyl 2-(azetidin-3-ylidene)acetates. mdpi.comresearchgate.netbohrium.com These reactions provide a straightforward route to functionalized 3,3'-disubstituted azetidines. The reaction is typically base-catalyzed, with reagents like 1,8-diazabicycloundec-7-ene (DBU) being effective. mdpi.com

Stereochemical Control:

Achieving stereocontrol in aza-Michael additions is a significant goal. When the nucleophile adds to the prochiral center at the 3-position of the azetidine ring, a new stereocenter is formed. acs.org Strategies to control the stereochemistry include:

Substrate Control: Using a chiral, non-racemic azetidine precursor can direct the approach of the incoming nucleophile.

Catalyst Control: Employing a chiral catalyst, such as a chiral Brønsted acid or a chiral phase-transfer catalyst, can create a chiral environment that favors the formation of one enantiomer over the other.

The reversibility of the aza-Michael reaction, known as the retro-aza-Michael reaction, can also play a role in the final stereochemical outcome. Under thermodynamic control, the more stable diastereomer can become the major product, even if it is formed more slowly.

Table 2: Aza-Michael Addition of N-Nucleophiles to Azetidin-3-ylidene Systems

| N-Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| 1H-Pyrazole | DBU, acetonitrile | 3-(Pyrazol-1-yl)azetidine-3-acetonitrile |

| Pyrrolidine | DBU, acetonitrile | 3-(Pyrrolidin-1-yl)azetidine-3-acetonitrile |

| 1H-Indole | DBU, acetonitrile | 3-(Indol-1-yl)azetidine-3-acetonitrile |

| Morpholine | DBU, acetonitrile | 3-(Morpholin-4-yl)azetidine-3-acetonitrile |

Other Synthetic Transformations and Functional Group Interconversions

The functional groups within this compound—the nitrile, the alkene, and the secondary amine—allow for a wide range of synthetic modifications. A derivative, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021), is a known intermediate in the synthesis of the pharmaceutical Baricitinib. chemicalbook.compharmaffiliates.com This highlights the importance of N-functionalization.

Transformations of the Nitrile Group:

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to diamine structures.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively, yielding azetidine-based amino acid precursors.

Reactions of the Alkene:

Reduction: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and H₂, can selectively reduce the exocyclic double bond to furnish 2-(azetidin-3-yl)acetonitrile.

Oxidation: The double bond can be subjected to oxidation reactions such as dihydroxylation (using OsO₄) or epoxidation (using m-CPBA) to introduce further functionality.

Modifications of the Azetidine Nitrogen:

Sulfonylation: The secondary amine can be readily converted to a sulfonamide, for example by reaction with ethanesulfonyl chloride, to give 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. chemicalbook.com

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

Alkylation: The nitrogen can be alkylated using alkyl halides, although care must be taken to avoid over-alkylation to the quaternary ammonium salt.

Table 3: Summary of Functional Group Interconversions

| Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Alkene (C=C) | H₂, Pd/C | Alkane (C-C) |

| Alkene (C=C) | m-CPBA | Epoxide |

| Secondary Amine (N-H) | EtSO₂Cl, Base | N-Ethylsulfonamide (-NSO₂Et) |

| Secondary Amine (N-H) | Ac₂O, Base | N-Acetamide (-NAc) |

Applications As a Building Block in Complex Organic Molecule Construction

Modular Synthesis of Advanced Heterocyclic Scaffolds

The reactive nature of the double bond in alkylidene-azetidines, such as derivatives of 2-(azetidin-3-ylidene)acetonitrile, makes them ideal substrates for modular synthesis, particularly through conjugate addition reactions. This approach allows for the straightforward construction of complex heterocyclic systems by attaching various nucleophiles.

A notable example involves the aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate, a closely related derivative. mdpi.com This reaction provides a simple and efficient route to novel heterocyclic amino acid derivatives. mdpi.com By reacting the azetidine-based building block with a range of heterocyclic amines, a library of new molecular scaffolds can be generated. The reaction is typically catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile. mdpi.com This method highlights the modularity of the approach, where the choice of the heterocyclic amine directly dictates the final structure of the product.

Table 1: Examples of Modular Synthesis of Heterocyclic Scaffolds via Aza-Michael Addition

| Reactant 1 (Azetidine Derivative) | Reactant 2 (Heterocyclic Amine) | Product (Heterocyclic Scaffold) |

|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine (B1206935) | 1,3'-Biazetidine derivative |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine (B122466) | 3-(Pyrrolidin-1-yl)azetidine derivative |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine | 3-(Piperidin-1-yl)azetidine derivative |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Morpholine | 3-(Morpholin-4-yl)azetidine derivative |

This table is illustrative of the types of scaffolds that can be generated and is based on the principles of aza-Michael addition reactions described in the literature.

This synthetic strategy allows for the creation of a diverse collection of azetidine-based scaffolds, which can be further elaborated to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov

Enabling Intermediate for Pharmaceutical Synthesis

This compound and its N-substituted derivatives are crucial intermediates in the synthesis of several pharmaceutically active compounds. nih.govnih.gov The most prominent example is the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. nih.govnih.gov

In the synthesis of Baricitinib, the key intermediate is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021). nih.govnih.gov This compound is formed by the sulfonylation of the azetidine nitrogen of this compound. The subsequent conjugate addition of a pyrazole (B372694) derivative to the exocyclic double bond of this intermediate is a critical step in the construction of the final drug molecule. google.com This Michael addition reaction effectively joins the azetidine and pyrazole heterocyclic systems, forming the core structure of Baricitinib. google.com

The synthesis of this key intermediate has been the subject of considerable research to develop green and cost-effective methods suitable for large-scale production. nih.govnih.gov These efforts underscore the industrial importance of this compound derivatives in the pharmaceutical industry.

Table 2: Key Intermediates in the Synthesis of Baricitinib

| Intermediate | Role in Synthesis |

|---|---|

| This compound | Precursor to the N-sulfonylated intermediate. |

| 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | Key intermediate that undergoes conjugate addition with a pyrazole derivative. |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Reacts with the azetidine intermediate to form the core structure of Baricitinib. google.com |

Strategies for Introducing Specific Structural Motifs into Target Molecules

The reactivity of this compound allows for the strategic introduction of the 3-cyano-3-azetidinyl motif into larger molecules. The primary strategy for achieving this is through conjugate addition reactions to the activated exocyclic double bond.

As demonstrated in the synthesis of Baricitinib, the addition of a nitrogen nucleophile, such as a pyrazole, to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile introduces the substituted azetidine ring system into the target molecule. google.com This reaction is highly regioselective, with the nucleophile attacking the β-carbon of the α,β-unsaturated nitrile.

The versatility of this approach is further enhanced by the ability to modify the substituent on the azetidine nitrogen. For instance, the use of a Boc-protected this compound derivative allows for subsequent deprotection and further functionalization of the nitrogen atom. This provides a handle for introducing additional diversity and tuning the physicochemical properties of the final molecule.

The Horner-Wadsworth-Emmons reaction is a common method for the initial synthesis of the exocyclic double bond in these azetidine derivatives, starting from a corresponding azetidin-3-one. mdpi.com This olefination reaction establishes the key reactive site for subsequent functionalization.

Advanced Spectroscopic Methodologies for Structural Elucidation of 2 Azetidin 3 Ylidene Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netresearchgate.netavantorsciences.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. For 2-(azetidin-3-ylidene)acetonitrile and its derivatives, a combination of one- and two-dimensional NMR experiments is essential for complete structural assignment. researchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisresearchgate.netresearchgate.net

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of N-protected this compound derivatives, such as the N-Boc protected variant, the spectra reveal characteristic signals for the azetidine (B1206935) ring protons. researchgate.net For instance, the methylene (B1212753) protons (CH₂) of the azetidine ring often appear as broadened signals due to the ring's conformational dynamics. researchgate.net In one study, these protons were observed in the regions of δ 3.69–3.86 and 3.94–4.06 ppm. researchgate.net The vinylic proton (=CH) typically resonates as a multiplet in the downfield region, for example, around δ 5.44 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for a Representative this compound Derivative

| Protons | Chemical Shift (δ, ppm) |

| =CH | 5.43 - 5.57 |

| NCH₂ | 4.46 - 4.55 |

| CH₂O | 4.51 |

| OMe | 3.77 |

| tBu-CH₃ | 1.43 |

Note: Data is illustrative and based on a representative N-protected derivative. Actual chemical shifts may vary depending on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisresearchgate.netresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound derivatives, key signals include those for the quaternary carbon of the double bond, the nitrile carbon, and the carbons of the azetidine ring. For an N-Boc protected derivative, characteristic signals for the tert-butoxycarbonyl group are also observed. researchgate.netrsc.org For example, the carbonyl carbon of the Boc group appears around δ 156.22 ppm. rsc.org The carbons of the azetidine ring typically resonate in the range of δ 54-65 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for a Representative this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Boc) | 156.22 |

| C=C | 155.56 |

| C≡N | 115.78 |

| C(CH₃)₃ | 79.80 |

| NCH₂ | 64.21, 54.84 |

| OCH₃ | Not reported |

| C(CH₃)₃ | 28.31 |

Note: Data is illustrative and based on a representative N-protected derivative. Actual chemical shifts may vary depending on the specific derivative and solvent used.

Heteronuclear Multiple Bond Correlation (HMBC) and Other Two-Dimensional NMR Techniquesresearchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons, thereby confirming the connectivity of the molecular framework. researchgate.net For instance, an HMBC experiment on a derivative of this compound would show correlations between the vinylic proton and the carbons of the azetidine ring, as well as the nitrile carbon. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also be employed to determine the regiochemistry of addition products by identifying through-space correlations between protons. mdpi.com

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environmentsresearchgate.netresearchgate.netsigmaaldrich.com

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy provides direct information about the chemical environment of nitrogen atoms. In derivatives of this compound, this technique can distinguish between the nitrogen atom of the azetidine ring and the nitrile nitrogen. researchgate.net For example, in a study of aza-Michael addition products, ¹H-¹⁵N HMBC spectra were crucial for deducing the structure, with the nitrogen of a Boc-protected azetidine ring appearing at approximately δ -315.4 ppm. researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the analysis of this compound derivatives, the IR spectrum will prominently feature a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found around 2222 cm⁻¹. researchgate.net If a protecting group such as N-Boc is present, characteristic carbonyl (C=O) stretching bands will also be observed, for instance, around 1694 cm⁻¹. researchgate.netmdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for a Protected this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2222 |

| C=O (Boc) | ~1694 |

| C-H (Alkyl) | ~2987 |

Note: Data is illustrative and based on a representative N-protected derivative. Actual absorption frequencies may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determinationresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This technique is essential for confirming the elemental composition of newly synthesized this compound derivatives. researchgate.netmdpi.com The experimentally determined mass is compared to the calculated mass for the expected molecular formula, with a close match providing strong evidence for the compound's identity. For example, the calculated m/z for the protonated molecule [M+H]⁺ of a specific derivative was found to be 214.14377, with the observed value being 214.14388, confirming the molecular formula C₁₁H₂₀NO₃. rsc.org

Computational and Theoretical Chemistry Investigations of Azetidine Based Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic landscape of azetidine (B1206935) derivatives. Ab initio and Density Functional Theory (DFT) methods are commonly employed to study these systems.

Investigations into the azetidine radical cation using ab initio UHF, MP2, and SDCI calculations have revealed significant details about its structure. psu.edu Theoretical results, supported by EPR spectroscopy, indicate that the azetidine radical cation adopts a planar ring structure. psu.edu This planarity is characteristic of π-type radical cations where spin density is primarily localized in the p orbital of the heteroatom, in this case, the nitrogen. psu.edu In contrast, the neutral azetidin-1-yl radical is predicted to have a puckered ring conformation. psu.edu

For substituted azetidines, computational methods can predict how modifications to the ring affect electronic properties. For instance, in N-tosylazetidine radical cations, spin delocalization into the tosyl group has been observed, which subsequently lowers the isotropic hyperfine coupling constant on the nitrogen atom. psu.edu Standard ab initio Hartree-Fock methods have also been used to estimate equilibrium geometries and analyze parameters like the aryl carbon-nitrogen bond length, which provides insight into the electronic character and potential for twisted intramolecular charge transfer (TICT). google.com A shorter aryl C–N bond suggests increased double-bond character. google.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the reaction mechanisms and identifying the transition states of reactions involving azetidines. These studies provide critical insights into reaction feasibility, regioselectivity, and stereoselectivity.

DFT calculations have been instrumental in understanding the catalytic enantioselective desymmetrization of azetidines. figshare.com Such studies revealed that only one catalyst molecule is involved in the key transition state, providing crucial information for optimizing reaction conditions. figshare.com Similarly, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational results showed that the transition state energy for azetidine formation was significantly lower than that for the competing pyrrolidine (B122466) formation, which aligned with experimental observations of high regioselectivity. nih.govfrontiersin.org

The synthesis of azetidines through photocatalytic [2+2] cycloadditions has also been guided by computational modeling. mit.edubohrium.com By calculating the frontier orbital energies (HOMO/LUMO) of potential reactants, researchers can predict which pairs will react to form azetidines. mit.edu When the excited states of the reactants are closely matched in energy, the energy required to reach the transition state is lower, facilitating the reaction. mit.edu

Furthermore, DFT studies have been used to explain the regioselectivity in the synthesis of 2-arylazetidines from oxiranes, providing a quantum chemical basis for Baldwin's rules in these ring-formation reactions. acs.org These calculations analyze the geometry of the transition states, where the ideal 180° attack angle for an Sₙ2 reaction is constrained by the ring structure, influencing the reaction pathway. acs.org

Table 1: Computed Transition State Energy Data for Azetidine Formation

| Reaction Type | Computational Method | Finding | Reference |

|---|---|---|---|

| La(OTf)₃-catalyzed aminolysis of cis-epoxy amines | DFT | The transition state energy for azetidine formation is significantly lower than for the corresponding pyrrolidine formation. | nih.govfrontiersin.org |

| Catalytic Asymmetric Desymmetrization | DFT | A single catalyst molecule is involved in the key transition state, with reaction proceeding via amide nitrogen activation. | figshare.com |

| Photocatalytic [2+2] Cycloaddition | DFT | Closely matched excited state energy levels of reactants lower the transition state energy, enabling successful azetidine formation. | mit.edu |

Conformational Analysis and Strain Energy Evaluation in Azetidine Rings

The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation and reactivity. Computational methods are used to quantify this strain and predict the ring's preferred geometry.

The strain energy of the azetidine ring is estimated to be approximately 25-26 kcal/mol. bris.ac.uk This high strain energy makes azetidines valuable as synthetic intermediates, as the release of this strain can drive reactions. bris.ac.ukbeilstein-journals.org For comparison, this value is much closer to the strain energy of a three-membered aziridine (B145994) ring (26.7 kcal/mol) than that of a five-membered pyrrolidine ring (5.8 kcal/mol). bris.ac.uk

The conformation of the azetidine ring is typically puckered to alleviate some of the torsional strain that would be present in a planar structure. The neutral azetidine molecule has a puckering angle of about 33 degrees. scribd.com Theoretical calculations at the ab initio UHF level have also predicted a puckered structure for the neutral azetidin-1-yl radical. psu.edu The rigidity of the azetidine ring, a consequence of this strain, can be advantageous in drug design by reducing the number of low-energy conformations a molecule can adopt, thereby lowering the entropic penalty upon binding to a biological target. bris.ac.uk

Table 2: Strain Energy and Conformational Data for Small Nitrogen Heterocycles

| Heterocycle | Ring Strain Energy (kcal/mol) | Puckering Angle (degrees) | Reference |

|---|---|---|---|

| Aziridine | 26.7 | N/A (Planar constraints) | bris.ac.uk |

| Azetidine | ~25.2 | ~33 | bris.ac.ukscribd.com |

| Pyrrolidine | 5.8 | Variable (Envelope/Twist) | bris.ac.uk |

Prediction of Acidity (pKa) and Basicity of Azetidine Nitrogen

The basicity of the nitrogen atom in an azetidine ring is a key property influencing its chemical behavior and suitability for pharmaceutical applications. Computational methods allow for the prediction of pKa values, providing insights into how substituents and ring strain affect basicity. mdpi.com

Theoretical studies using methods like M06-2X and CBS-Q have been performed to analyze the gas-phase basicity of azetidine and its derivatives. srce.hr These studies show that basicity generally increases with ring size from three-membered (aziridine) to six-membered (piperidine) rings, which is consistent with a decrease in ring strain. srce.hr The basicity of azetidine is significantly higher than that of aziridine and often surpasses or approaches the basicity of its acyclic counterpart, dimethylamine. srce.hr

DFT calculations have also been used to compute properties (e.g., pKb values) of novel azetidine derivatives, such as N–SF5 azetidines. chemrxiv.org These theoretical predictions are crucial for understanding the fundamental properties of new molecular motifs and guiding their application in areas like medicinal chemistry. chemrxiv.org The accuracy of pKa predictions can be high, with some ab initio methods achieving a linear correlation (R=0.98) with experimental values for related heterocyclic systems. psu.edu However, achieving high accuracy can be challenging, as a small error of just 6 kJ/mol in the calculated deprotonation Gibbs free energy can result in a one-unit difference in the predicted pKa value. researchgate.net

Molecular Orbital Analysis and Bonding Characteristics

Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides deep understanding of the reactivity and electronic properties of azetidine systems.

In reactions, the overlap between the nucleophilic HOMO and the electrophilic LUMO is critical. acs.org For instance, in the ring-closure reactions to form azetidines, the geometry of the reactants prevents an optimal linear arrangement for Sₙ2 attack, and molecular orbital analysis helps explain the observed outcomes. acs.org In photocatalyzed reactions, the energy levels of the frontier orbitals of reactants are calculated to predict reactivity. mit.edu

The bonding characteristics of the azetidine ring have also been a subject of theoretical study. The C-C bonds in highly strained rings like cyclopropane (B1198618) are described as "bent bonds," and similar characteristics can be inferred for the strained azetidine ring. scribd.com The hybridization of the nitrogen lone pair is also a key factor; greater s-character in the lone pair is thought to contribute to the unexpectedly high ring strain of azetidine compared to cyclobutane. bris.ac.uk Computational analysis can also reveal how substituents affect bonding; for example, Hartree-Fock methods can quantify the C-N bond length in aryl-substituted azetidines, linking it to electronic properties. google.com

Q & A

Q. Methodological recommendations :

- Replace nucleophilic bases with DBU to suppress ester cleavage .

- Optimize solvent systems (e.g., acetonitrile/water mixtures) for greener synthesis .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Key techniques :

- X-ray crystallography : Resolves bond angles (e.g., C1–Pd1–P1 = 86.2° in palladium complexes) and torsion parameters (e.g., F30A–C23–F28A = −144°) using SHELX software for refinement .

- NMR spectroscopy : Identifies cyano (δ ~110–120 ppm in ) and azetidine ring protons (δ ~3–4 ppm in ).

- IR spectroscopy : Confirms nitrile stretches (~2240 cm) and C=N vibrations (~1650 cm).

Q. Example workflow :

Grow single crystals in dichloromethane/hexane.

Collect diffraction data (100 K, Mo-Kα radiation) .

Refine with SHELXL, ensuring R-factor < 0.07 .

Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce environmental impact?

Q. Strategies :

- Catalyst selection : Use DBU (10–20 mol%) to promote aza-Michael additions under mild conditions (60°C, acetonitrile), achieving yields >70% .

- Solvent systems : Replace halogenated solvents with acetonitrile/water mixtures to reduce toxicity .

- Waste management : Implement ion-exchange resins to recover salts from wastewater .

Q. Experimental design :

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Base | NaOH | DBU |

| Solvent | DCM | Acetonitrile/water |

| Yield | 45% | 75% |

| By-products | Mixed salts | Minimal |

Advanced: How can contradictions in structural data (e.g., X-ray vs. computational models) be resolved?

Case study : Discrepancies in bond angles between X-ray data (e.g., C1–Pd1–N5 = 177.8°) and DFT calculations may arise from crystal packing effects .

Resolution steps :

Validate computational models using high-resolution X-ray data (≤0.8 Å).

Apply SHELXL refinement with TWIN/BASF commands for twinned crystals .

Compare torsion parameters (e.g., C16–P1–O6–C7) across multiple datasets .

Advanced: What role does this compound play in pharmaceutical synthesis, particularly for Baricitinib?

The compound is a critical intermediate in Baricitinib production, enabling the formation of heterocyclic cores via aza-Michael additions . Challenges :

Q. Methodological note :

Advanced: How can by-product formation during aza-Michael additions involving this compound be minimized?

Root cause : Nucleophilic attack on ester groups or azetidine ring opening.

Solutions :

- Base optimization : DBU (non-nucleophilic) prevents ester cleavage .

- Temperature control : Maintain 60°C to avoid thermal degradation.

- Additive screening : Introduce Lewis acids (e.g., ZnCl) to stabilize intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.